molecular formula C16H17Cl2N5S B12917174 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine CAS No. 94094-16-3

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine

Cat. No.: B12917174
CAS No.: 94094-16-3
M. Wt: 382.3 g/mol
InChI Key: MLXSKOFAXKBMOL-UHFFFAOYSA-N
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Description

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine base, which is a fundamental component of nucleic acids, making it significant in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with a purine derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is unique due to its purine base structure, which is not commonly found in other similar compounds. This structural feature allows it to interact with nucleic acids and proteins in a distinct manner, making it valuable for specific biochemical and medicinal applications.

Biological Activity

6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a synthetic compound belonging to the purine derivative class. Its unique structure, characterized by a purine core modified with a 2,4-dichlorobenzylthio group, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17Cl2N5S. The compound features a purine ring that is crucial for its biological interactions.

PropertyValue
Molecular Weight373.30 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

While specific mechanisms for this compound remain largely uncharacterized, preliminary studies suggest that it may interact with nucleic acids and proteins, potentially inhibiting enzymes involved in DNA replication. This interaction could lead to both antiviral and anticancer effects due to the disruption of cellular processes essential for pathogen survival and proliferation .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound indicate that it may exhibit significant activity against a range of bacterial strains. The presence of the dichlorobenzyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis .

Antiviral Properties

Research suggests that the compound may possess antiviral characteristics by inhibiting viral replication through its action on specific viral enzymes. The structural similarity to other purine derivatives known for their antiviral effects supports this hypothesis .

Anticancer Potential

The anticancer potential of this compound has been explored in various studies. Its ability to inhibit specific kinases associated with tumor growth indicates promise in cancer therapy. For instance, compounds with similar purine structures have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of purine compounds can effectively inhibit the growth of cancer cells in vitro. The mechanism involved modulation of cell cycle progression and induction of apoptotic pathways .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has revealed that modifications on the purine scaffold can significantly influence biological activity. Substituents like the dichlorobenzyl group enhance binding affinity to target proteins, thus improving efficacy against cancer cells .
  • Docking Studies :
    • Molecular docking studies have suggested that this compound can effectively bind to active sites of various enzymes involved in nucleic acid metabolism, indicating potential as a therapeutic agent .

Properties

CAS No.

94094-16-3

Molecular Formula

C16H17Cl2N5S

Molecular Weight

382.3 g/mol

IUPAC Name

6-[(2,4-dichlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine

InChI

InChI=1S/C16H17Cl2N5S/c1-9(2)6-23-8-20-13-14(23)21-16(19)22-15(13)24-7-10-3-4-11(17)5-12(10)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,21,22)

InChI Key

MLXSKOFAXKBMOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=C(C=C(C=C3)Cl)Cl)N

Origin of Product

United States

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